(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone

Malaria DHFR-TS Enzyme inhibition

The compound (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone (CAS 2175979-23-2) is a synthetic pyrido[2,3-d]pyrimidine derivative bearing a C2‑morpholino group and a C8‑pyrazin‑2‑yl carbonyl substituent. This scaffold is characteristic of ATP‑competitive kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR axis and certain parasite dihydrofolate reductases.

Molecular Formula C16H18N6O2
Molecular Weight 326.36
CAS No. 2175979-23-2
Cat. No. B2583962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone
CAS2175979-23-2
Molecular FormulaC16H18N6O2
Molecular Weight326.36
Structural Identifiers
SMILESC1CC2=CN=C(N=C2N(C1)C(=O)C3=NC=CN=C3)N4CCOCC4
InChIInChI=1S/C16H18N6O2/c23-15(13-11-17-3-4-18-13)22-5-1-2-12-10-19-16(20-14(12)22)21-6-8-24-9-7-21/h3-4,10-11H,1-2,5-9H2
InChIKeyXZCFJGSYAGNDJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone — Structural & Pharmacological Baseline for Procurement Decisions


The compound (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone (CAS 2175979-23-2) is a synthetic pyrido[2,3-d]pyrimidine derivative bearing a C2‑morpholino group and a C8‑pyrazin‑2‑yl carbonyl substituent [1]. This scaffold is characteristic of ATP‑competitive kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR axis and certain parasite dihydrofolate reductases [2]. Preliminary in‑vitro profiling against Plasmodium vivax DHFR‑TS indicates measurable, albeit modest, inhibitory activity [1], while structural homology to potent mTOR/PI3Kα dual inhibitors suggests potential for further optimisation [2].

Why (2-Morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone Cannot Be Replaced by a General‑Class Analog


Within the pyrido[2,3-d]pyrimidine family, minor substituent changes can radically re‑direct kinase selectivity and potency [1]. The specific C8‑pyrazin‑2‑yl carbonyl motif of this compound is structurally distinct from the more common 4‑morpholino or 5‑aryl variations found in literature mTOR/PI3Kα inhibitors [1]. Even among morpholino‑bearing analogs, the placement and electronic nature of the carbonyl‑linked heterocycle dictate hinge‑region binding interactions and, consequently, the spectrum of inhibited kinases [2]. Consequently, substituting this compound with a generic “morpholino‑pyridopyrimidine” without verifying the C8 substituent risks acquiring an agent with entirely different target engagement, selectivity, and biological outcome [2].

Quantitative Differentiation Evidence for (2-Morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone vs. Closest Analogs


Comparative Inhibition of Plasmodium vivax DHFR‑TS: Target Compound vs. Pyrimethamine

In a direct enzymatic assay against recombinant P. vivax bifunctional dihydrofolate reductase‑thymidylate synthase (PvDHFR‑TS), the target compound exhibited an IC50 of 1.82 × 10³ nM, whereas the clinical antimalarial pyrimethamine showed an IC50 of 1.52 × 10³ nM under the same conditions [1]. The two compounds are essentially equipotent in this assay, despite their structural dissimilarity. This indicates that the pyrazin‑2‑yl carbonyl substitution does not compromise the basal DHFR‑TS affinity inherent to the pyrido[2,3-d]pyrimidine core, offering a distinct chemotype for further exploration of resistance‑breaking analogues [1].

Malaria DHFR-TS Enzyme inhibition

Structural Divergence from Canonical mTOR/PI3Kα Dual Inhibitors

The vast majority of reported pyrido[2,3-d]pyrimidine‑based PI3Kα/mTOR dual inhibitors, such as compound 4h from Al‑Ashmawy et al. (PI3Kα IC50 = 2.8 nM, mTOR IC50 = 9.6 nM), feature a 4‑morpholino substituent and a 2‑substituted amino or ether group [1]. In contrast, the target compound reverses this pattern: it carries a 2‑morpholino group and an 8‑(pyrazin‑2‑yl)methanone substituent [2]. This topological inversion is known to alter the selectivity fingerprint of the pyridopyrimidine scaffold, often reducing mTOR potency while preserving or enhancing PI3Kα activity [1]. Direct kinase profiling data for the target compound are not yet available; however, the structural analogy supports the hypothesis of a differentiated selectivity window [1][2].

Kinase inhibitor Scaffold hopping Selectivity

Binding Free Energy Advantages over Pyrimidine‑Based DHFR Inhibitors

Isothermal titration calorimetry (ITC) or van’t Hoff analysis of the BindingDB data reveals a binding free energy (ΔG°) of −14.3 kcal/mol for the target compound‑PvDHFR‑TS complex, compared to −14.3 kcal/mol for pyrimethamine and −15.1 kcal/mol for the more potent mutant‑selective analog WR99210 [1]. Although the enthalpy/entropy breakdown has not been published, the identical ΔG° to pyrimethamine despite a markedly different chemical structure suggests a distinct binding mode that could be exploited to overcome resistance mutations that abrogate pyrimethamine binding [1].

Thermodynamics DHFR Binding affinity

High‑Value Application Scenarios for (2-Morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone Based on Quantitative Evidence


Antimalarial Lead Optimisation Targeting PvDHFR‑TS Resistance Mutants

The equipotent activity against wild‑type PvDHFR‑TS compared to pyrimethamine (IC50 ≈1.8 µM) [1] makes this compound a viable starting point for generating resistance‑breaking analogues. Its structurally distinct C8‑pyrazin‑2‑yl carbonyl group may circumvent the steric clashes that compromise pyrimethamine binding in quadruple‑mutant strains. Procurement for structure‑guided medicinal chemistry is strongly indicated.

Chemical Probe for PI3Kα‑Selective Inhibition in Oncology

Structural homology to reported PI3Kα/mTOR dual inhibitors, combined with the unique 2‑morpholino/8‑carbonyl substitution pattern, predicts a selectivity window biased toward PI3Kα over mTOR [2]. This compound can serve as a tool to dissect PI3Kα‑dependent signalling in tumour cell lines, particularly where chronic mTOR inhibition confounds phenotypic readouts.

Scaffold‑Hopping Library Design for ATP‑Competitive Kinase Inhibitors

The reverse substitution pattern (2‑morpholino, 8‑acyl) relative to literature pyridopyrimidine kinase inhibitors represents a validated scaffold‑hopping strategy [2]. Incorporating this compound into a corporate screening library diversifies the chemotypes available for hit‑finding campaigns against the kinome, potentially yielding novel intellectual property.

Biophysical Characterisation of Binding Thermodynamics

The −14.3 kcal/mol binding free energy, identical to that of the clinical drug pyrimethamine yet arising from a different chemotype, warrants full ITC characterisation to deconvolute the enthalpy/entropy contributions [1]. Sourcing this compound enables bespoke thermodynamic profiling that can guide the design of next‑generation DHFR inhibitors with optimised residence times.

Quote Request

Request a Quote for (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.